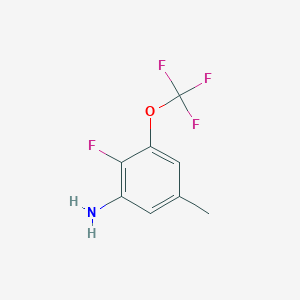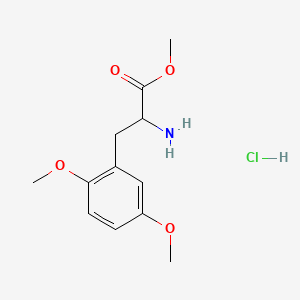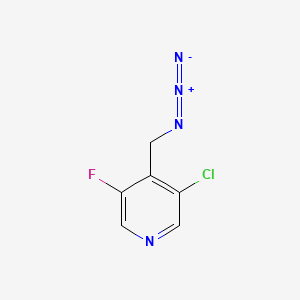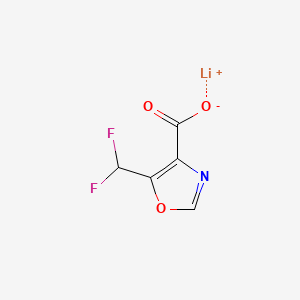![molecular formula C20H23ClN2O3 B13463512 (9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13463512.png)
(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorenyl group, a morpholine ring, and a carbamate linkage, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride typically involves the reaction of (9H-fluoren-9-yl)methyl chloroformate with N-[(morpholin-3-yl)methyl]amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate or morpholine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted carbamates or morpholine derivatives.
Aplicaciones Científicas De Investigación
(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis due to its stability and ease of removal.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, while the morpholine ring can interact with proteins, potentially inhibiting enzyme activity. The carbamate linkage allows for the controlled release of active moieties in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- (9H-fluoren-9-yl)methyl N-(3-aminopropoxy)carbamate hydrochloride
- (9H-fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride
- 9-Fluorenylmethyl carbamate
Uniqueness
(9H-fluoren-9-yl)methyl N-[(morpholin-3-yl)methyl]carbamate hydrochloride is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties not found in its analogs. This makes it particularly useful in applications requiring selective interaction with biological targets .
Propiedades
Fórmula molecular |
C20H23ClN2O3 |
|---|---|
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-(morpholin-3-ylmethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C20H22N2O3.ClH/c23-20(22-11-14-12-24-10-9-21-14)25-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19,21H,9-13H2,(H,22,23);1H |
Clave InChI |
PRXFRRHRCBYIPU-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


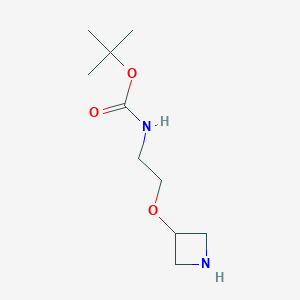
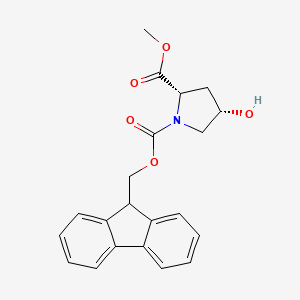

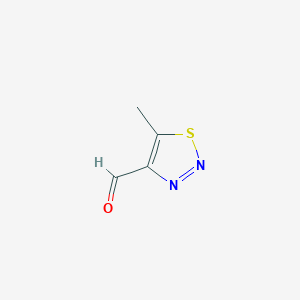
![methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13463455.png)
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride](/img/structure/B13463458.png)
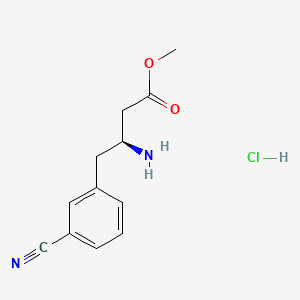
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)
